molecular formula C8H5N3O4 B1351837 4-Nitrophthalhydrazide CAS No. 3682-19-7

4-Nitrophthalhydrazide

Cat. No.: B1351837
CAS No.: 3682-19-7
M. Wt: 207.14 g/mol
InChI Key: XQFIOLKLHNOFCA-UHFFFAOYSA-N
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Preparation Methods

4-Nitrophthalhydrazide can be synthesized through several methods. One common synthetic route involves the reaction of 5-nitroisoindoline-1,3-dione with hydrazine hydrate in ethanol. The reaction mixture is refluxed for 5 hours, and the resulting product is filtered and dried to obtain this compound with an 80% yield . Industrial production methods may vary, but they generally follow similar principles of using hydrazine derivatives and nitro compounds under controlled conditions.

Chemical Reactions Analysis

4-Nitrophthalhydrazide undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrazine hydrate, sodium dithionite, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Nitrophthalhydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Nitrophthalhydrazide involves its ability to undergo condensation reactions. For example, in the synthesis of luminol, the hydrazine group attacks the carboxylic carbon, leading to the formation of an amide bond. This reaction involves proton transfer and the removal of a water molecule . The compound’s reactivity is largely due to the presence of the nitro group, which can participate in various chemical transformations.

Comparison with Similar Compounds

4-Nitrophthalhydrazide can be compared with other nitro compounds and hydrazine derivatives:

These comparisons highlight the unique reactivity and applications of this compound, particularly in the synthesis of chemiluminescent compounds and its role as an intermediate in organic synthesis.

Properties

IUPAC Name

6-nitro-2,3-dihydrophthalazine-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H5N3O4/c12-7-5-2-1-4(11(14)15)3-6(5)8(13)10-9-7/h1-3H,(H,9,12)(H,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQFIOLKLHNOFCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=O)NNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3O4
Record name 4-NITROPHTHALHYDRAZIDE
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DSSTOX Substance ID

DTXSID1025774
Record name 6-Nitrophthalhydrazide
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Molecular Weight

207.14 g/mol
Source PubChem
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Physical Description

4-nitrophthalhydrazide is a light yellow powder. (NTP, 1992)
Record name 4-NITROPHTHALHYDRAZIDE
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Solubility

less than 1 mg/mL at 73 °F (NTP, 1992)
Record name 4-NITROPHTHALHYDRAZIDE
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CAS No.

3682-19-7
Record name 4-NITROPHTHALHYDRAZIDE
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Record name 4-Hydroxy-7-nitro-1(2H)-phthalazinone
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Record name 1,4-Phthalazinedione, 2,3-dihydro-6-nitro-
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Record name 3682-19-7
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Record name 6-Nitrophthalhydrazide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of the one-pot synthesis method for 4-Nitrophthalhydrazide (and its isomer, 3-Nitrophthalhydrazide) as a precursor to luminol/isoluminol?

A1: The research paper [] highlights a one-pot synthesis method for luminol and isoluminol, utilizing 3-Nitrophthalhydrazide and this compound as key intermediates, respectively. Traditional synthesis methods often involve multiple steps with isolation and purification of intermediates, leading to increased cost and waste. The one-pot process described offers several advantages:

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